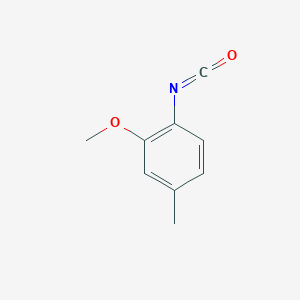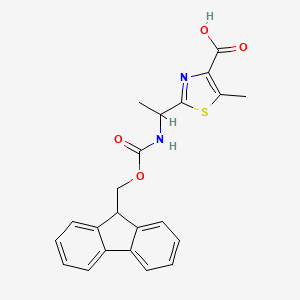
4-(3-amino-1H-pyrazol-5-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-amino-1H-pyrazol-5-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position and a benzonitrile group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-pyrazol-5-yl)benzonitrile typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. One-pot multicomponent reactions (MCRs) are often employed, utilizing catalysts such as alumina–silica-supported MnO2 in water . The reaction conditions are generally mild, with the process being carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and recyclable catalysts is emphasized to ensure environmentally friendly processes. Heterogeneous catalytic systems and ligand-free systems are also explored to enhance efficiency and yield .
化学反応の分析
Types of Reactions
4-(3-amino-1H-pyrazol-5-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as palladium and copper . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and aqueous media.
Major Products
The major products formed from these reactions include pyrazolo[1,5-a]pyrimidines and other condensed heterocyclic systems .
科学的研究の応用
4-(3-amino-1H-pyrazol-5-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the development of agrochemicals, UV stabilizers, and liquid crystal materials.
作用機序
The mechanism of action of 4-(3-amino-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as p38MAPK and various kinases . The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
3-amino-4,5-dihydro-1-phenylpyrazole: Similar in structure but lacks the benzonitrile group.
5-amino-1H-pyrazole-4-carbonitrile: Similar pyrazole core but different substitution pattern.
Uniqueness
4-(3-amino-1H-pyrazol-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both the amino and nitrile groups on the pyrazole ring enhances its versatility in synthetic and medicinal chemistry applications.
特性
分子式 |
C10H8N4 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC名 |
4-(3-amino-1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c11-6-7-1-3-8(4-2-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14) |
InChIキー |
ZBETZXHARMBOSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=CC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


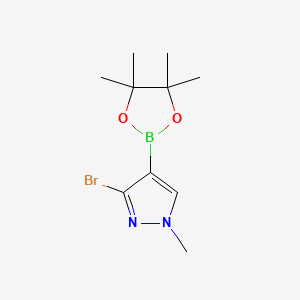
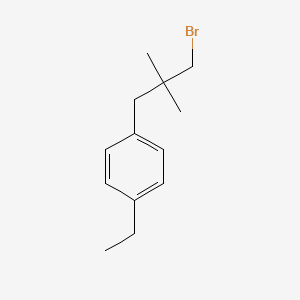

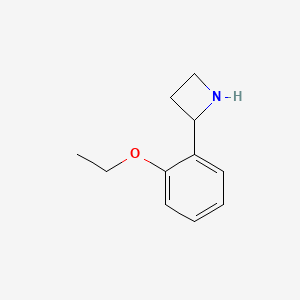


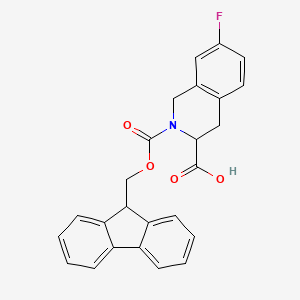


![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
